![molecular formula C17H18ClNO2 B2985099 (3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde CAS No. 327106-84-3](/img/structure/B2985099.png)
(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde
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Description
(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Cyclocondensation reactions involving cyclohexene-4-carbaldehyde and morpholine yield a variety of heterocyclic compounds such as 4H-chromenes, 4H-thiopyrans, and hexahydroquinolines. This highlights the potential of structurally similar compounds to serve as intermediates in synthesizing complex molecules, which can have applications ranging from material science to pharmacology (Dyachenko, 2005).
Antibacterial Activity
Novel pyrimidines and thiazolidinones synthesized from 1-(4-morpholinophenyl) ethanone demonstrate antibacterial properties, suggesting that related compounds could serve as frameworks for developing new antibacterial agents. This underlines the importance of such chemical structures in medicinal chemistry for generating new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Fluorescence and Optical Materials
The synthesis of push-pull chromophores based on 2-morpholinothiazole-4-carbaldehyde derivatives through Knoevenagel condensation with active methylene compounds indicates their potential as functional materials for organic light-emitting diodes (OLEDs). Such compounds have photophysical properties that could be exploited in the development of new materials for electronics and photonics (Telore, Satam, & Sekar, 2015).
Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives
Reactions involving bromothiophene-2-carbaldehyde and benzyl cyanide, leading to fluorescent aryl-substituted thiophene derivatives, showcase the use of similar compounds in synthesizing fluorescent materials. These materials hold promise for applications in organic electronics and as probes in chemical and biological systems (Xu & Yu, 2011).
properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-16-5-1-13(2-6-16)11-14-3-4-15(12-20)17(14)19-7-9-21-10-8-19/h1-2,5-6,11-12H,3-4,7-10H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZDLJMXSLAJPF-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=C(C=C2)Cl)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=C(C=C2)Cl)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde |
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